HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER
Overview
Description
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER is an anticholinergic medication that acts as an antagonist at muscarinic acetylcholine receptors, affecting the parasympathetic nervous system. It is commonly used in ophthalmology as a cycloplegic to temporarily paralyze accommodation and as a mydriatic to dilate the pupil . This compound is less potent than atropine and has a shorter duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER hydrobromide can be synthesized through a multi-step process involving tropine and O-formyl almond acyl chloride. The reaction involves esterification followed by acidic hydrolysis and salification with hydrobromide . This method avoids the use of toxic solvents like benzene, making it more environmentally friendly and suitable for industrial production .
Industrial Production Methods
The industrial production of homotropine hydrobromide involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield and low production costs, making it economically viable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of homotropine is catalyzed by hydroxyl ions and involves two reactions, one with the free base and the other with the acid form .
Common Reagents and Conditions
Oxidation and Substitution: Common reagents include oxidizing agents and nucleophiles, but specific conditions vary depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of homotropine, which can be used for different therapeutic applications .
Scientific Research Applications
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER has a wide range of scientific research applications:
Mechanism of Action
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits cholinergic signaling pathways, leading to effects such as pupil dilation (mydriasis) and accommodation paralysis (cycloplegia) . The molecular targets include the muscarinic receptors in the iris sphincter muscle and the ciliary body .
Comparison with Similar Compounds
Similar Compounds
Atropine: A more potent anticholinergic with a longer duration of action.
Scopolamine: Another anticholinergic used for motion sickness and postoperative nausea.
Homatropine Methylbromide: A quaternary ammonium compound used to treat peptic ulcers and gastrointestinal issues.
Uniqueness
HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER is unique due to its shorter duration of action and lower potency compared to atropine, making it suitable for applications where a shorter effect is desired . Its use in combination with hydrocodone for cough suppression also sets it apart from other anticholinergics .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858968 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114173-36-3, 87-00-3 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Homatropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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